![molecular formula C9H10BrN3O2 B14230371 N-[2-Bromo-4-(hydrazinecarbonyl)phenyl]acetamide CAS No. 577748-99-3](/img/structure/B14230371.png)
N-[2-Bromo-4-(hydrazinecarbonyl)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-Bromo-4-(hydrazinecarbonyl)phenyl]acetamide is a chemical compound with the molecular formula C9H10BrN3O. It is known for its potential applications in various fields, including chemistry, biology, and medicine. The compound features a bromine atom, a hydrazinecarbonyl group, and an acetamide group attached to a phenyl ring, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-Bromo-4-(hydrazinecarbonyl)phenyl]acetamide typically involves the reaction of 2-bromo-4-nitroaniline with hydrazine hydrate, followed by acetylation. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The general steps are as follows:
Reduction of 2-bromo-4-nitroaniline: This step involves the reduction of the nitro group to an amine group using hydrazine hydrate.
Acetylation: The resulting amine is then acetylated using acetic anhydride or acetyl chloride to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
N-[2-Bromo-4-(hydrazinecarbonyl)phenyl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The hydrazinecarbonyl group can participate in oxidation and reduction reactions, leading to the formation of different functional groups.
Condensation Reactions: The compound can undergo condensation reactions with aldehydes or ketones to form hydrazones or hydrazides.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, or primary amines. Conditions may involve solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and heating.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Condensation Reactions: Aldehydes or ketones are used as reactants, often in the presence of acidic or basic catalysts.
Major Products
Substitution Reactions: Products include various substituted phenylacetamides.
Oxidation and Reduction: Products include different oxidized or reduced forms of the original compound.
Condensation Reactions: Products include hydrazones or hydrazides, which can have further applications in medicinal chemistry.
科学的研究の応用
N-[2-Bromo-4-(hydrazinecarbonyl)phenyl]acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrial chemicals.
作用機序
The mechanism of action of N-[2-Bromo-4-(hydrazinecarbonyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The hydrazinecarbonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This can lead to the disruption of essential biological processes in microorganisms or cancer cells, contributing to its antimicrobial and anticancer effects.
類似化合物との比較
Similar Compounds
- N-[2-Bromo-4-(bromoacetyl)phenyl]acetamide
- N-[2-Bromo-4-(hydrazinecarbonyl)phenyl]benzamide
- N-[2-Bromo-4-(hydrazinecarbonyl)phenyl]propionamide
Uniqueness
N-[2-Bromo-4-(hydrazinecarbonyl)phenyl]acetamide is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its hydrazinecarbonyl group is particularly reactive, making it a valuable intermediate in organic synthesis and a potential candidate for drug development.
特性
CAS番号 |
577748-99-3 |
|---|---|
分子式 |
C9H10BrN3O2 |
分子量 |
272.10 g/mol |
IUPAC名 |
N-[2-bromo-4-(hydrazinecarbonyl)phenyl]acetamide |
InChI |
InChI=1S/C9H10BrN3O2/c1-5(14)12-8-3-2-6(4-7(8)10)9(15)13-11/h2-4H,11H2,1H3,(H,12,14)(H,13,15) |
InChIキー |
HUTOKYZFPOTDIB-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=C(C=C(C=C1)C(=O)NN)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[6-(4-Cyanophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14230295.png)
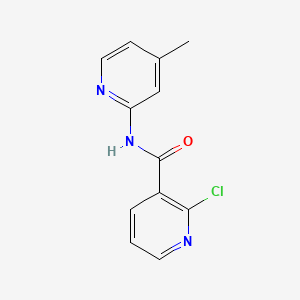
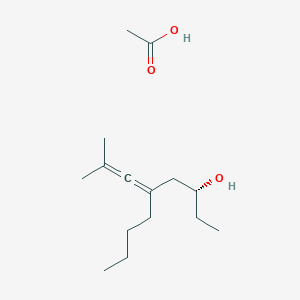
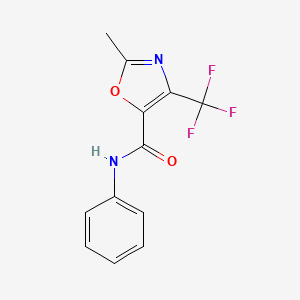
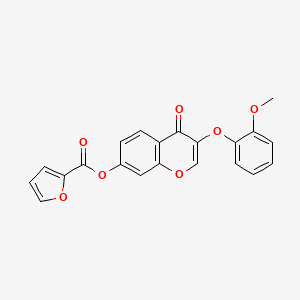
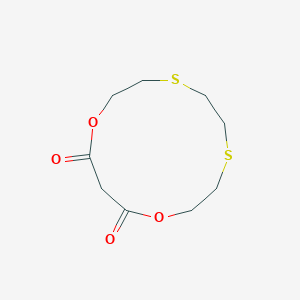
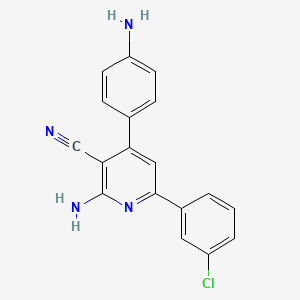
![3-{[(3-Methylphenyl)methyl]amino}-1-phenylpyrrolidine-2,5-dione](/img/structure/B14230320.png)
![1H-Benzimidazole-5-carboxylic acid, 2-[2-(1H-imidazol-2-yl)phenyl]-](/img/structure/B14230328.png)
![4-(2-Phenyl-1,3a-dihydropyrazolo[1,5-a]pyrimidin-3-yl)phenol](/img/structure/B14230342.png)
![(1R,5R)-1-(Benzenesulfonyl)bicyclo[3.1.0]hexan-2-one](/img/structure/B14230345.png)
![2-Benzyl-5-oxo-8-phenyl-5lambda~5~-[1,3]oxazolo[4,5-g]quinoline-4,9-dione](/img/structure/B14230347.png)
![N~1~-[(3-Methylphenyl)methyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B14230351.png)

